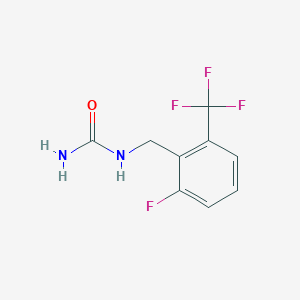

1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4N2O/c10-7-3-1-2-6(9(11,12)13)5(7)4-15-8(14)16/h1-3H,4H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKRQVSNIXWLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621904 | |

| Record name | N-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830346-46-8 | |

| Record name | N-(2-Fluoro-6-(trifluoromethyl)benzyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830346468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-Fluoro-6-(trifluoromethyl)benzyl]urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4JSG57PWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea. As a key intermediate in the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist Elagolix, this compound holds significant interest for researchers in medicinal chemistry and drug development. This document offers a detailed, field-proven perspective on its synthesis, including a step-by-step protocol and a discussion of the underlying chemical principles. Furthermore, it contextualizes the importance of this molecule by examining the mechanism of action of Elagolix and the broader significance of urea derivatives in modern drug discovery.

Introduction: The Significance of a Key Intermediate

This compound, with CAS Number 830346-46-8, is a substituted benzylurea that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its primary importance lies in its role as a precursor to Elagolix, an orally active, non-peptide GnRH receptor antagonist approved for the management of pain associated with endometriosis.[1] The strategic placement of the fluoro and trifluoromethyl groups on the benzyl ring significantly influences the electronic properties and conformational preferences of the molecule, which are crucial for its subsequent transformations and the biological activity of the final drug product.

The urea moiety itself is a privileged scaffold in medicinal chemistry, known for its ability to form stable hydrogen-bonding networks with biological targets, thereby enhancing binding affinity and modulating pharmacokinetic properties.[3][4] Understanding the chemical behavior and synthesis of this compound is therefore essential for chemists and researchers involved in the development of GnRH antagonists and other therapeutics incorporating similar structural motifs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development, optimization, and quality control. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 830346-46-8 | [1][5] |

| Molecular Formula | C₉H₈F₄N₂O | [5][6] |

| Molecular Weight | 236.17 g/mol | [5][6] |

| Appearance | White to yellow solid | [2] |

| Melting Point | Not available in cited literature | |

| Boiling Point | 268.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.393 g/cm³ (Predicted) | [2] |

| Solubility | Practically insoluble in water (0.076 g/L at 25 °C) | [2] |

| LogP | 3.104 (Predicted) | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the urea protons (NH and NH₂). The aromatic region would likely display complex splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), the benzylic carbon, and the urea carbonyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzyl-nitrogen bond.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 2-fluoro-6-(trifluoromethyl)benzylamine. The subsequent reaction of this amine with urea yields the target compound.

Synthesis of the Precursor: 2-Fluoro-6-(trifluoromethyl)benzylamine

A common route to 2-fluoro-6-(trifluoromethyl)benzylamine involves the reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile. A Chinese patent outlines a method that avoids the use of highly toxic and flammable reagents like borane, opting for a safer reduction method.[7]

Experimental Protocol (Adapted from Patent Literature):

-

Reduction of the Nitrile: To a solution of 2-fluoro-6-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., an alcohol/water mixture), a reducing agent such as zinc powder is added in the presence of an acid (e.g., hydrochloric acid).[8]

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the reduction. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess reducing agent is filtered off. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield 2-fluoro-6-(trifluoromethyl)benzylamine.

Synthesis of this compound

The final step involves the reaction of 2-fluoro-6-(trifluoromethyl)benzylamine with urea in the presence of an acid catalyst.[5]

Experimental Protocol (Adapted from ChemicalBook): [5]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, add 2-fluoro-6-(trifluoromethyl)benzylamine (1 equivalent), urea (1.25 equivalents), water, and concentrated hydrochloric acid.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for approximately 3 hours. The reaction should be monitored by TLC to track the consumption of the starting amine.

-

Crystallization and Isolation: After the reaction is complete, the solution is cooled in an ice-water bath to induce crystallization of the product.

-

Purification: The resulting white solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. A reported yield for this reaction is 91%.[5]

Causality Behind Experimental Choices:

-

Acid Catalyst: The use of hydrochloric acid is crucial for protonating the urea, making it a more electrophilic species and facilitating the nucleophilic attack by the benzylamine.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Cooling for Crystallization: The product has low solubility in cold water, allowing for its effective isolation from the reaction mixture by crystallization upon cooling.

Self-Validating System:

The purity of the synthesized this compound can be validated through standard analytical techniques:

-

Melting Point Determination: A sharp melting point range indicates high purity.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

-

Mass Spectrometry: Verifies the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound with high accuracy.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Role in Drug Discovery: The Path to Elagolix

This compound is a pivotal intermediate in the multi-step synthesis of Elagolix.[7] The subsequent steps in the synthesis involve the cyclization of this urea derivative with a suitable diketone to form the core pyrimidinedione ring of Elagolix.[7]

Mechanism of Action of Elagolix

Elagolix functions as a gonadotropin-releasing hormone (GnRH) receptor antagonist.[9][10][11] It competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10] This suppression of gonadotropins results in a dose-dependent decrease in the production of ovarian sex hormones, including estrogen and progesterone.[9] In conditions like endometriosis, where the growth of endometrial tissue outside the uterus is estrogen-dependent, the reduction in estrogen levels by Elagolix alleviates pain and other symptoms.

Signaling Pathway Diagram

Caption: Elagolix mechanism of action on the HPG axis.

Conclusion

This compound is a compound of significant interest due to its indispensable role in the synthesis of Elagolix. Its chemical properties are dictated by the interplay of the urea functionality and the electronically modified benzyl ring. The synthesis of this intermediate can be achieved through a robust and scalable process, which has been outlined in detail in this guide. For researchers in drug discovery and development, a thorough understanding of the synthesis and properties of such key intermediates is crucial for the efficient and successful development of novel therapeutics. The insights provided in this technical guide are intended to support these endeavors and facilitate further innovation in the field of medicinal chemistry.

References

-

Home Sunshine Pharma. This compound CAS 830346-46-8. Available from: [Link]

-

Ng, J., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. Clinical Pharmacokinetics, 59(3), 295-307. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Elagolix Sodium? (2024). Available from: [Link]

-

Wikipedia. Elagolix. Available from: [Link]

-

precisionFDA. N-(2-FLUORO-6-(TRIFLUOROMETHYL)BENZYL)UREA. Available from: [Link]

-

Craven, P. V., et al. (2022). Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. Molecules, 27(15), 4983. Available from: [Link]

-

Soli, E. D., et al. (2021). Synthesis of [3H]- and [14C]-labeled elagolix. Journal of Labelled Compounds and Radiopharmaceuticals, 64(7), 254-261. Available from: [Link]

- Google Patents. Preparation method of this compound. CN110041232A.

-

European Patent Office. METHOD FOR PREPARING ELAGOLIX INTERMEDIATE AND COMPOSITION THEREOF. EP 3733650 A1. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. Available from: [Link]

-

Sestito, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1045337. Available from: [Link]

Sources

- 1. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Synthesis of [H-3]- and [C-14]-labeled elagolix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urea(57-13-6) 13C NMR [m.chemicalbook.com]

- 5. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. data.epo.org [data.epo.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294) [hmdb.ca]

- 9. rsc.org [rsc.org]

- 10. Elagolix Sodium Compositions and Processes (2019) | Niharika Chauhan | 5 Citations [scispace.com]

- 11. CAS#:830346-46-8 | 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | Chemsrc [chemsrc.com]

N-[2-fluoro-6-(trifluoromethyl)benzyl]urea synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea

Introduction

N-[2-fluoro-6-(trifluoromethyl)benzyl]urea is a critical intermediate in the synthesis of advanced pharmaceutical compounds, most notably Elagolix, a GnRH antagonist.[1][2] The unique substitution pattern on the aromatic ring, featuring both a fluorine atom and a trifluoromethyl group ortho to the benzyl substituent, imparts specific conformational and electronic properties that are crucial for its biological activity. Consequently, the development of efficient, scalable, and safe synthetic pathways to this molecule is of paramount importance to the pharmaceutical industry.

This guide provides a comprehensive overview of the primary synthetic strategies for N-[2-fluoro-6-(trifluoromethyl)benzyl]urea, grounded in established chemical principles and supported by peer-reviewed literature and patent filings. We will dissect the retrosynthetic logic, explore the mechanistic underpinnings of key transformations, and provide detailed, field-proven experimental protocols. The focus is on providing researchers and drug development professionals with a robust framework for understanding and implementing the synthesis of this key intermediate.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections around the urea functionality. The most strategically sound approach involves disconnecting the C-N bond between the benzyl group and the urea carbonyl, leading back to the key intermediate, 2-fluoro-6-(trifluoromethyl)benzylamine . This amine is the central building block upon which various urea formation strategies can be applied.

Caption: Retrosynthetic analysis of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea.

The synthesis of the benzylamine precursor itself typically starts from commercially available materials like 2-fluoro-6-(trifluoromethyl)benzonitrile or 2-fluoro-6-(trifluoromethyl)benzoic acid.[3][4] The choice between these starting points often depends on cost, availability, and the specific reduction or conversion methodologies available.

Primary Synthesis Pathway: A Two-Step Approach from Benzonitrile

A robust and widely documented pathway commences with the reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile. This approach is advantageous due to the direct conversion of the nitrile functional group to the required aminomethyl group.

Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine

The reduction of the electron-deficient benzonitrile requires a potent reducing agent. While various hydride reagents can be employed, a particularly effective method detailed in the patent literature involves a nickel-catalyzed sodium borohydride reduction.[4] This process is often coupled with an in situ protection of the newly formed amine, for example, as a tert-butyl carbamate (Boc), which facilitates purification and prevents side reactions in subsequent steps.

-

Causality of Experimental Choice: The use of nickel(II) chloride hexahydrate as a catalyst is crucial; it forms a complex with the nitrile, activating it towards reduction by the milder sodium borohydride.[4] The simultaneous addition of di-tert-butyl dicarbonate (Boc₂O) immediately protects the nascent amine, preventing its potential reaction with other electrophiles in the mixture and simplifying the workup and isolation of a stable, solid intermediate.[4]

Step 2: Urea Formation via Acid-Catalyzed Reaction

The final step involves the conversion of the benzylamine (or its protected form) into the target urea. A straightforward and high-yielding method is the direct reaction with urea in an acidic aqueous medium.[4][5]

-

Mechanistic Insight: In this reaction, the Boc-protected amine is first deprotected under the strong acidic conditions (hydrochloric acid) to liberate the free benzylamine hydrochloride salt. Concurrently, urea is protonated by the acid, making it susceptible to nucleophilic attack by the primary amine. The reaction proceeds via an addition-elimination mechanism, releasing ammonia and forming the stable benzylurea product, which often precipitates from the aqueous solution upon cooling.[6]

Caption: Primary two-step synthesis pathway.

Alternative Strategies for Urea Formation

While the direct reaction with urea is effective, other established methods for converting a primary amine to a urea are available and may be advantageous under specific circumstances.

The Isocyanate Route

A classic and highly efficient method for urea synthesis is the reaction of an amine with an isocyanate.[7][8] For the synthesis of a terminal urea like our target, the benzylamine would be reacted with a source of the cyanate ion, typically potassium cyanate (KCNO), in a slightly acidic aqueous solution.[9][10]

-

Mechanism: The acid protonates the cyanate ion to form isocyanic acid (HNCO) in situ. The highly nucleophilic amine then attacks the electrophilic carbon of the isocyanic acid, leading directly to the desired urea derivative.[9] This method is often clean and high-yielding.

Phosgene-Free Carbonylating Agents

To avoid the extreme toxicity of phosgene, several safer substitutes have been developed.[11][12] Reagents like 1,1'-carbonyldiimidazole (CDI) or triphosgene (a solid, stable phosgene equivalent) can be used.[8] The reaction typically involves the initial activation of the amine with the carbonylating agent, followed by the addition of ammonia to complete the urea synthesis. While effective, these methods involve multiple steps and the use of stoichiometric reagents that can be costly.

Green Chemistry: The CO₂ Approach

Modern synthetic chemistry emphasizes the use of environmentally benign reagents. Carbon dioxide (CO₂) is an attractive C1 feedstock for urea synthesis as it is abundant, non-toxic, and inexpensive.[13][14] These reactions typically involve the formation of a carbamic acid intermediate from the amine and CO₂, often catalyzed by a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[15][16] The carbamic acid is then dehydrated in situ to generate an isocyanate, which can be trapped by ammonia or another amine. While elegant, these methods can require specific catalysts and conditions that may need optimization.[17]

Data Summary

The following table summarizes representative quantitative data for the primary synthesis pathway.

| Step | Starting Material | Key Reagents | Product | Yield | Reference |

| 1 | 2-Fluoro-6-(trifluoromethyl)benzonitrile | NaBH₄, NiCl₂·6H₂O, Boc₂O | tert-Butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate | 98.4% | [4] |

| 2 | (From Step 1) | Urea, Concentrated HCl | N-[2-fluoro-6-(trifluoromethyl)benzyl]urea | 91% | [4][5] |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for laboratory execution.

Protocol 1: Synthesis via Boc-Protected Intermediate

(Based on the method described in patent CN108546115A[4])

Caption: Experimental workflow for the two-step synthesis.

Step 1: Synthesis of tert-Butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate

-

To a suitable reaction vessel, add methanol (15 mL/g of nitrile), nickel(II) chloride hexahydrate (0.063 g/g of nitrile), 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq), and di-tert-butyl dicarbonate (2.3 eq).[4]

-

Stir the mixture and cool the vessel to 0°C using an ice bath.

-

While maintaining the internal temperature below 15°C, add sodium borohydride (0.6 g/g of nitrile) in portions over approximately 1 hour.[4]

-

Allow the reaction to stir at 10-25°C for 8-12 hours, monitoring for the disappearance of the starting material by TLC or LCMS.

-

Upon completion, add diethylenetriamine (0.53 g/g of nitrile) and stir for 1 hour to quench the reaction and complex the nickel.[4]

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add ethyl acetate and a saturated sodium bicarbonate solution to the residue. Stir, separate the layers, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to yield the product as a white solid.[4]

Step 2: Synthesis of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea

-

In a round-bottom flask, combine the tert-butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate (1.0 eq), urea (1.0 eq), water (2 mL/g of carbamate), and concentrated hydrochloric acid (1.2 mL/g of carbamate).[4]

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for 10 hours, monitoring by TLC for the consumption of the starting material.[4]

-

After the reaction is complete, cool the mixture to room temperature, then further cool to 5-10°C in an ice bath to maximize precipitation.

-

Collect the white solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.[4] A yield of 91% has been reported for a similar direct, non-Boc protected reaction.[5]

Conclusion

The synthesis of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea is most effectively and scalably achieved through a two-step process starting from 2-fluoro-6-(trifluoromethyl)benzonitrile. The nickel-catalyzed reduction to the corresponding benzylamine, followed by a direct, acid-catalyzed reaction with urea, represents a robust, high-yielding, and industrially viable pathway. While alternative methods involving isocyanates or advanced C1 sources like CO₂ exist, the described primary pathway offers an excellent balance of efficiency, operational simplicity, and cost-effectiveness for the production of this key pharmaceutical intermediate. The provided protocols, grounded in reliable sources, offer a solid foundation for researchers engaged in this area of synthetic chemistry.

References

-

Title: Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Selected syntheses of ureas through phosgene substitutes Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature Source: ResearchGate URL: [Link]

-

Title: Selected syntheses of ureas through phosgene substitutes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Urea derivatives from carbon dioxide and amines by guanidine catalysis: Easy access to imidazolidin-2-ones under solvent-free conditions Source: Journal of CO2 Utilization URL: [Link]

-

Title: Phosgene-free synthetic routes to carboxylates, carbamates, ureas, and... Source: ResearchGate URL: [Link]

-

Title: Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea | Request PDF Source: ResearchGate URL: [Link]

-

Title: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Taylor & Francis Online URL: [Link]

-

Title: Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt Source: MDPI URL: [Link]

-

Title: Urea Formation - Common Conditions Source: Organic Chemistry Portal URL: [Link]

- Title: Preparation method of 1-(2-fluoro-6-(trifluoromethyl) benzyl)

-

Title: Preparation of N-benzylurea Source: Scribd URL: [Link]

-

Title: Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes Source: PMC - NIH URL: [Link]

- Title: Preparation method of 2,4,6-trifluoro-benzylamine compound Source: Google Patents URL

-

Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Publishing URL: [Link]

-

Title: Benzylurea from benzylamine Source: TSAR URL: [Link]

-

Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Asian Journal of Chemistry URL: [Link]

- Title: Preparation method of 2-trifluoromethyl benzoic acid Source: Google Patents URL

-

Title: N-(2-FLUORO-6-(TRIFLUOROMETHYL)BENZYL)UREA Source: precisionFDA URL: [Link]

- Title: Preparation method of 2,4, 6-trifluorobenzylamine Source: Google Patents URL

- Title: Synthetic method of 2,4, 6-trifluorobenzylamine Source: Google Patents URL

-

Title: Benzylamine via the delepine reaction Source: Sciencemadness.org URL: [Link]

-

Title: 2-fluoro-6-(trifluoromethyl)benzoic acid Source: Stenutz URL: [Link]

- Title: Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride Source: Google Patents URL

-

Title: 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea CAS 830346-46-8 Source: Home Sunshine Pharma URL: [Link]

-

Title: 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA For Elagolix 830346-46-8 Source: Thera chem URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]

-

Title: Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? Source: ResearchGate URL: [Link]

Sources

- 1. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA For Elagolix 830346-46-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN111333548A - Preparation method of 1- (2-fluoro-6- (trifluoromethyl) benzyl) urea - Google Patents [patents.google.com]

- 5. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. cheops-tsar.de [cheops-tsar.de]

- 11. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Redirecting [linkinghub.elsevier.com]

1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea

Executive Summary

This compound is cataloged primarily as a synthetic intermediate in the manufacturing of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] Consequently, its intrinsic biological activity and mechanism of action have not been independently characterized in publicly available literature. However, a detailed structural analysis of the molecule reveals a compelling pharmacophore that shares high homology with a well-established class of potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This guide posits a scientifically-grounded, hypothetical mechanism of action for this compound as a competitive TRPV1 antagonist. We will dissect its molecular structure in the context of known structure-activity relationships (SAR) for TRPV1 ligands, delineate the canonical TRPV1 signaling pathway it is predicted to inhibit, and provide a comprehensive, field-proven experimental workflow to definitively validate this hypothesis. This document is intended for researchers in pharmacology and drug development seeking to explore the latent therapeutic potential of this compound.

Introduction: A Hypothesis Rooted in Structure

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[3][4] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and exogenous/endogenous vanilloid compounds, playing a pivotal role in pain signaling and neurogenic inflammation.[5][6] Antagonism of TRPV1 is therefore a highly pursued therapeutic strategy for the management of chronic and inflammatory pain.[7][8]

The molecule this compound, while commercially noted as a precursor, possesses the archetypal three-part structure of many potent urea-based TRPV1 antagonists: an aromatic 'A-region', a urea 'B-region' linker, and a substituted benzyl 'C-region' tail.[9][10][11] This structural congruence forms the basis of our hypothesis that its primary mechanism of action is the inhibition of the TRPV1 ion channel.

Deconstruction of a Putative TRPV1 Antagonist

The potency and selectivity of urea-based TRPV1 antagonists are dictated by the specific substitutions within their three pharmacophoric regions.[12][13] An analysis of this compound suggests a purpose-built design for high-affinity receptor engagement.

-

A-Region (Implicit Phenylurea Head): While the molecule itself is a single unit, in the context of a receptor interaction, the urea moiety and its attached phenyl ring (from the benzyl group) would constitute the "head" that interacts with the receptor's vanilloid pocket.

-

B-Region (Urea Linker): The urea group (-NH-CO-NH-) is a critical and highly effective linker in this class of antagonists.[14] It serves as a rigid hydrogen bond donor and acceptor, correctly positioning the A and C regions within the ligand-binding domain of the TRPV1 channel.

-

C-Region (2-Fluoro-6-(trifluoromethyl)benzyl Tail): This region is arguably the most critical for conferring potency and modulating pharmacokinetic properties.

-

Trifluoromethyl (-CF₃) Group: The presence of a -CF₃ group is a hallmark of many advanced TRPV1 antagonists.[15][16] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance binding affinity through favorable hydrophobic interactions within the receptor pocket and improve metabolic stability.[17]

-

Fluoro (-F) Group: Ortho-fluorine substitution on the benzyl ring can lock the conformation of the molecule, reducing rotational freedom and presenting an optimal, lower-energy conformation for receptor binding. This strategy is frequently employed to increase antagonist potency.[18][19]

-

Based on this SAR analysis, the specific arrangement of the fluoro and trifluoromethyl groups on the benzyl ring of this compound is not arbitrary; it is highly indicative of a design optimized for potent TRPV1 antagonism.

The Target Pathway: Inhibition of TRPV1-Mediated Nociception

Activation of the TRPV1 channel by an agonist (e.g., capsaicin, protons, heat) triggers a conformational change, opening a central pore.[6] This allows for the rapid influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[20] The resulting depolarization of the cell membrane generates an action potential that propagates along the nociceptive pathway to the central nervous system, where it is perceived as pain.[3] The significant influx of Ca²⁺ also initiates downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which can sensitize the channel, lowering its activation threshold and contributing to a state of hyperalgesia.[5][20]

The hypothesized mechanism for this compound is competitive antagonism at the vanilloid binding site. By occupying this pocket, it would stabilize the channel in a closed conformation, physically preventing agonist-induced channel gating. This blockade would inhibit the initial cation influx, thereby preventing neuronal depolarization and the transmission of pain signals.

Proposed Experimental Validation Workflow

To transition from a structure-based hypothesis to empirical evidence, a phased approach is required. The following protocols represent a self-validating system to rigorously test the compound's activity at the TRPV1 channel.

Phase 1, Protocol 1: Fluorescence-Based Calcium Influx Assay

Objective: To rapidly determine if the compound can inhibit capsaicin-induced calcium influx in a cell line stably expressing human TRPV1 (hTRPV1).

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with hTRPV1 in F-12 media supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C, 5% CO₂.

-

Cell Plating: Seed the hTRPV1-CHO cells into black-walled, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (HBSS). Incubate for 45-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells gently with HBSS to remove excess dye. Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include "vehicle only" and "positive control antagonist" (e.g., Capsazepine) wells. Incubate for 15-20 minutes at room temperature.

-

FLIPR Measurement: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Establish a stable baseline fluorescence reading for ~10-20 seconds.

-

Agonist Challenge: Program the FLIPR to add a solution of capsaicin (to a final EC₈₀ concentration, e.g., 100 nM) to all wells.

-

Data Acquisition: Continue to measure fluorescence intensity every 1-2 seconds for at least 2-3 minutes post-agonist addition.

-

Analysis: Calculate the percentage inhibition of the capsaicin response for each concentration of the test compound. Plot the data on a semi-log scale to determine the IC₅₀ value.

Phase 1, Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To provide definitive evidence of direct ion channel blockade and characterize the mode of antagonism (e.g., competitive, non-competitive).

Methodology:

-

Cell Preparation: Use hTRPV1-expressing HEK293 cells grown on glass coverslips.

-

Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with an extracellular solution.

-

Patching: Using a glass micropipette filled with intracellular solution, form a high-resistance (>1 GΩ) "gigaseal" with a single cell. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at -60 mV.

-

Agonist Application: Perfuse the cell with the extracellular solution containing an EC₅₀ concentration of capsaicin to elicit a stable inward current.

-

Antagonist Application: Co-perfuse the cell with capsaicin and increasing concentrations of this compound. Record the steady-state current at each antagonist concentration.

-

Washout: Perfuse with the capsaicin-only solution to confirm the reversibility of the block.

-

Analysis: Measure the reduction in current amplitude at each concentration of the test compound to calculate the IC₅₀. To determine the mode of antagonism, perform a Schild analysis by measuring the capsaicin dose-response curve in the presence of fixed concentrations of the antagonist.

Phase 2, Protocol 3: Formalin-Induced Inflammatory Pain Model

Objective: To determine if the compound exhibits analgesic properties in a validated in vivo model of inflammatory pain, consistent with TRPV1 antagonism.[21]

Methodology:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment for several days.

-

Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group. Allow for a pre-treatment period (e.g., 30-60 minutes).

-

Formalin Injection: Inject a dilute formalin solution (e.g., 5%, 20 µL) into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately place the animal in a clear observation chamber. Record the cumulative time spent licking, biting, or flinching the injected paw. The observation is biphasic:

-

Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-40 minutes post-injection. TRPV1 antagonists are expected to be highly effective in this phase.

-

-

Data Analysis: Compare the nociceptive scores (time spent in pain behaviors) of the compound-treated groups to the vehicle group for both phases. Calculate the percentage inhibition of the pain response.

Expected Outcomes & Data Interpretation

The following tables summarize the expected, hypothetical data that would validate the proposed mechanism of action.

Table 1: Expected In Vitro Activity

| Assay | Parameter | Expected Value | Interpretation |

|---|---|---|---|

| Calcium Influx | IC₅₀ vs. Capsaicin | 5 - 50 nM | Potent inhibition of agonist-induced cellular response. |

| Electrophysiology | IC₅₀ vs. Capsaicin | 2 - 25 nM | Potent and direct blockade of the ion channel current. |

| Schild Analysis | pA₂ Value | > 7.5 | Indicates competitive antagonism at the receptor site. |

Table 2: Expected In Vivo Efficacy

| Pain Model | Phase | Dose (p.o.) | % Inhibition of Pain Behavior | Interpretation |

|---|---|---|---|---|

| Formalin Test | Phase 1 | 10 mg/kg | 20 - 40% | Modest effect on acute neurogenic pain. |

| Formalin Test | Phase 2 | 10 mg/kg | > 70% | Strong analgesic effect on inflammatory pain, characteristic of TRPV1 antagonists. |

Conclusion

While this compound is currently positioned as a synthetic intermediate, its molecular architecture aligns precisely with the established pharmacophore of potent TRPV1 antagonists. The presence of a urea linker combined with strategic fluoro and trifluoromethyl substitutions on the benzyl moiety strongly suggests a latent biological function as an inhibitor of this key nociceptive ion channel. The proposed experimental workflow provides a clear and robust path to validating this hypothesis, beginning with cellular assays to confirm direct channel blockade and culminating in in vivo models to demonstrate a physiologically relevant analgesic effect. Successful validation would reposition this molecule from a simple intermediate to a valuable lead compound for the development of novel, non-opioid analgesics.

References

- ChemicalBook. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8. Accessed January 2026.

- Preclinical Research CRO. CAS 830346-46-8 this compound. Accessed January 2026.

- Home Sunshine Pharma. This compound CAS 830346-46-8. Accessed January 2026.

-

Lee, J., et al. (2011). Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. PubMed Central. Available at: [Link]

- AbbVie Inc. ORILISSA® (elagolix) Mechanism of Action (MOA). Accessed January 2026.

- Wikipedia. Elagolix. Accessed January 2026.

-

Premkumar, L.S. (2008). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf. Available at: [Link]

-

Fattori, V., et al. (2024). TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain. PubMed. Available at: [Link]

-

Roland, J., et al. (2014). Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening. PubMed Central. Available at: [Link]

-

Weyer, A. D., & Zappia, K. J. (2019). Understanding diverse TRPV1 signaling – an update. PubMed Central. Available at: [Link]

- Wikipedia. TRPV1. Accessed January 2026.

- ResearchGate. Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists | Request PDF. Accessed January 2026.

-

Ann, J., et al. (2019). Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template. PubMed Central. Available at: [Link]

-

Cao, E., et al. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell. Available at: [Link]

-

Lee, J., et al. (2013). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. PubMed Central. Available at: [Link]

- ResearchGate. Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists | Request PDF. Accessed January 2026.

-

Kim, M., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Available at: [Link]

- Wikipedia. Discovery and development of TRPV1 antagonists. Accessed January 2026.

-

Gonzalez-Gutierrez, G., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. PubMed Central. Available at: [Link]

-

Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central. Available at: [Link]

-

Kym, P. R., et al. (2009). Analgesic potential of TRPV1 antagonists. PubMed. Available at: [Link]

-

Chen, X., et al. (2024). Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. PubMed. Available at: [Link]

-

Lee, J., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PubMed Central. Available at: [Link]

-

Zhang, H., et al. (2024). Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. MDPI. Available at: [Link]

- Wang, Y., et al. (2025).

-

Kim, M., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Available at: [Link]

- ResearchGate. (PDF) TRPV1 Antagonists as Analgesic Agents. Accessed January 2026.

- ResearchGate. Discovery of small molecule antagonists of TRPV1 | Request PDF. Accessed January 2026.

-

Ranaldi, G., et al. (2022). Design, Synthesis and In Vitro Experimental Validation of Novel TRPV4 Antagonists Inspired by Labdane Diterpenes. MDPI. Available at: [Link]

- ResearchGate. Structural series of TRPV1 antagonists (1) and lead antagonist (2). Accessed January 2026.

- Dal Bello, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Accessed January 2026.

- Chemie Brunschwig.

Sources

- 1. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1 - Wikipedia [en.wikipedia.org]

- 5. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea, a key intermediate in the synthesis of the pharmaceutical agent Elagolix.[1][2][3] As no public crystal structure data for this compound is currently available, this document serves as a detailed methodological roadmap for researchers in crystallography, medicinal chemistry, and drug development. The guide outlines the entire workflow, from the critical initial step of crystallogenesis to the final stages of structure solution, refinement, and in-depth analysis. By elucidating the causality behind experimental choices and grounding protocols in established crystallographic principles, this whitepaper aims to empower scientists to successfully determine and interpret the three-dimensional atomic arrangement of this and similar novel organic molecules.

Introduction: The Significance of Structural Insight

This compound is a crucial building block in the synthesis of Elagolix, an orally administered gonadotropin-releasing hormone (GnRH) antagonist used for the management of endometriosis-associated pain.[4][5][6] The efficacy and solid-state properties of any active pharmaceutical ingredient (API) are profoundly influenced by its three-dimensional structure and the intermolecular interactions that govern its crystal packing. A detailed understanding of the crystal structure of key intermediates like this compound is therefore not merely an academic exercise; it is a critical component of robust drug development.

The trifluoromethyl group is a common feature in modern pharmaceuticals, known to enhance properties such as metabolic stability and binding affinity.[7] However, the presence of highly electronegative fluorine atoms, coupled with the hydrogen bonding capabilities of the urea moiety, suggests a rich and potentially complex landscape of intermolecular interactions.[8] Unraveling the precise nature of these interactions through single-crystal X-ray diffraction (SC-XRD) provides invaluable insights into:

-

Conformational Analysis: Determining the preferred three-dimensional shape of the molecule in the solid state.

-

Intermolecular Interactions: Identifying and characterizing the hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate crystal packing.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties. A thorough crystallographic study is the first step in identifying and controlling potential polymorphism.

-

Rational Drug Design: Providing a structural basis for understanding the molecule's reactivity and its role in the synthesis of Elagolix.

This guide will provide the necessary theoretical and practical framework to undertake a comprehensive crystal structure analysis of this important pharmaceutical intermediate.

Crystallogenesis: The Art and Science of Single Crystal Growth

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal suitable for X-ray diffraction. For a novel compound, this is an empirical science that requires screening various conditions. The goal is to achieve a state of supersaturation from which a single, well-ordered crystal nucleates and grows slowly.

Preliminary Considerations

-

Purity: The starting material must be of the highest possible purity (≥99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

-

Solvent Selection: The choice of solvent is paramount. An ideal solvent will exhibit moderate solubility for the compound, with solubility increasing with temperature. A systematic approach to solvent screening is recommended, testing a range of solvents with varying polarities. Given the structure of this compound, solvents such as ethanol, methanol, ethyl acetate, and acetone, or mixtures thereof, would be logical starting points.

Common Crystallization Techniques

Several techniques can be employed to achieve the slow formation of single crystals. It is advisable to run multiple crystallization experiments in parallel using different methods and solvents.

2.2.1. Slow Evaporation

This is often the simplest and most successful method.[9]

-

Protocol:

-

Prepare a nearly saturated solution of the compound in a chosen solvent at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Causality: As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization. The slow rate of evaporation is key to allowing the molecules to arrange themselves in an ordered lattice.

2.2.2. Slow Cooling

This method is effective for compounds that have a significant increase in solubility at higher temperatures.

-

Protocol:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

-

Ensure all the solid has dissolved.

-

Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar containing hot water.

-

For further cooling, the vessel can be transferred to a refrigerator or freezer.

-

-

Causality: The decrease in temperature lowers the solubility of the compound, inducing crystallization. A slow cooling rate prevents rapid precipitation, which would likely result in a microcrystalline powder instead of single crystals.

2.2.3. Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[4]

-

Protocol:

-

Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).

-

Seal the jar and leave it undisturbed.

-

-

Causality: The vapor of the more volatile "poor" solvent slowly diffuses into the "good" solvent. This gradually changes the composition of the solvent system, reducing the solubility of the compound and inducing crystallization.

Table 1: Recommended Starting Conditions for Crystallogenesis of this compound

| Technique | "Good" Solvent(s) | "Poor" Solvent(s) (for diffusion) | Temperature |

| Slow Evaporation | Ethanol, Acetone, Ethyl Acetate | N/A | Room Temperature |

| Slow Cooling | Methanol, Isopropanol | N/A | From 50°C to 4°C |

| Vapor Diffusion | Dichloromethane, THF | Hexane, Pentane | Room Temperature |

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is obtained, it can be analyzed using a single-crystal X-ray diffractometer. This instrument measures the pattern of X-rays scattered by the electron clouds of the atoms in the crystal.

Fundamental Principles

The phenomenon of X-ray diffraction by a crystal is described by Bragg's Law:

nλ = 2d sin(θ)

where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between parallel planes of atoms in the crystal lattice

-

θ is the angle of incidence of the X-rays on these planes

When X-rays strike the crystal, they are diffracted by the planes of atoms. Constructive interference of the diffracted X-rays occurs only at specific angles (θ) that satisfy Bragg's Law, resulting in a diffracted beam that can be measured by a detector.[9] The collection of all such diffracted beams forms the diffraction pattern.

Instrumentation

A modern single-crystal diffractometer consists of several key components:

-

X-ray Source: Typically, a sealed X-ray tube with a molybdenum (Mo, λ = 0.7107 Å) or copper (Cu, λ = 1.5418 Å) anode.[9] For small organic molecules, a Mo source is common.

-

Goniometer: A device that holds and rotates the crystal with high precision, allowing data to be collected from all possible orientations.

-

Detector: A sensitive area detector (e.g., a CCD or CMOS sensor) that records the positions and intensities of the diffracted X-rays.

-

Cryosystem: A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal during data collection. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data. It also protects the crystal from radiation damage.

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique diffracted beams (reflections) as possible. A typical data collection strategy involves rotating the crystal through a series of small angular increments and recording a diffraction image at each step.[10] Modern software can automatically determine an optimal strategy to ensure a complete and redundant dataset is collected in the most efficient manner. A complete dataset, typically collected over several hours, will consist of thousands of reflections.[9]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data consists of the positions and intensities of the reflections. However, to determine the crystal structure, we also need the "phase" of each reflection, which is lost during the experiment. This is known as the "phase problem" in crystallography.

Structure Solution

For small molecules like this compound, the phase problem is typically solved using direct methods . These are statistical methods that use the measured intensities to derive the phases of a sufficient number of strong reflections to generate an initial, rough electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms.

-

Recommended Software: The SHELX suite of programs (e.g., SHELXT) is the gold standard for small-molecule structure solution and is integrated into graphical user interfaces like Olex2 and WinGX.

Structure Refinement

Once an initial model of the structure is obtained, it must be refined to best fit the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed reflection intensities and those calculated from the model.

-

Protocol:

-

Initial Refinement: Refine the positions and isotropic thermal parameters of all non-hydrogen atoms.

-

Anisotropic Refinement: Refine the thermal parameters of the non-hydrogen atoms anisotropically, allowing them to be modeled as ellipsoids, which better represents their thermal motion.

-

Locating Hydrogen Atoms: Hydrogen atoms can often be located in the difference electron density map. Alternatively, they can be placed in geometrically calculated positions and refined using a "riding" model.

-

Final Refinement Cycles: Continue refinement until the model converges, meaning that further adjustments do not significantly improve the agreement with the data.

-

-

Indicators of a Good Refinement:

-

R1 value: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% is generally considered excellent for small molecules.

-

wR2 value: A weighted R-factor based on squared intensities.

-

Goodness-of-Fit (GooF): Should be close to 1.0.

-

Residual Electron Density: The difference map should be largely featureless, with no large positive or negative peaks.

-

In-depth Structural Analysis: Uncovering the Molecular Story

With a refined crystal structure in hand, the final and most insightful phase of the analysis begins. This involves a detailed examination of the molecular geometry, conformation, and the intermolecular interactions that build the three-dimensional crystal lattice.

-

Recommended Software: Mercury, provided by the Cambridge Crystallographic Data Centre (CCDC), is an excellent tool for visualizing and analyzing crystal structures. PLATON is another powerful program for a wide range of crystallographic analyses.

Molecular Geometry and Conformation

The first step is to analyze the intramolecular features of this compound. This includes:

-

Bond Lengths and Angles: Compare the experimentally determined values to standard values for similar chemical fragments to ensure they are chemically reasonable.

-

Torsion Angles: Analyze the torsion angles to describe the conformation of the molecule, particularly the orientation of the substituted benzyl group relative to the urea moiety.

Intermolecular Interactions and Crystal Packing

The urea group is a potent hydrogen bond donor (the -NH2 and -NH- groups) and acceptor (the carbonyl oxygen). Therefore, a network of hydrogen bonds is expected to be a dominant feature of the crystal packing. A thorough analysis should identify:

-

Hydrogen Bonds: Characterize all N-H···O hydrogen bonds, noting their geometries (distances and angles) and the motifs they form (e.g., chains, rings, sheets).

-

Other Interactions: The fluorinated benzyl group may participate in other, weaker interactions, such as C-H···F, C-H···π, and potentially halogen bonds involving the fluorine atoms.

-

Packing Motifs: Describe how the molecules are arranged in the unit cell and how the intermolecular interactions lead to the overall three-dimensional packing.

Polymorph Screening

The initial crystal structure represents only one possible solid form. It is crucial in a pharmaceutical context to investigate the potential for polymorphism. This can be done by varying the crystallization conditions (e.g., different solvents, temperatures, evaporation rates) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). If different crystalline forms are found, single-crystal XRD should be used to determine their structures and understand the energetic and structural relationships between them.

Data Reporting and Validation

The final step in a crystallographic study is to report the findings in a standardized format. The universally accepted format is the Crystallographic Information File (CIF) . This is a text file that contains all the necessary information about the crystal structure determination, including:

-

Unit cell parameters

-

Data collection and refinement statistics

-

Atomic coordinates and displacement parameters

-

Bond lengths, angles, and torsion angles

Before publication or deposition in a database like the Cambridge Structural Database (CSD), the CIF file must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that automatically checks the integrity and consistency of the data in a CIF file, flagging any potential issues or errors that need to be addressed.

Conclusion

The crystal structure analysis of this compound is a vital step in understanding the solid-state properties of this key pharmaceutical intermediate. While no structure is currently in the public domain, this technical guide provides a comprehensive, step-by-step methodology for its determination and analysis. By following a systematic approach to crystallogenesis, employing rigorous data collection and refinement techniques, and performing a detailed analysis of the resulting structure, researchers can gain profound insights into the molecular conformation and intermolecular interactions that govern its crystalline form. This knowledge is not only fundamental to the field of structural chemistry but also provides a solid foundation for controlling the properties of the material in the broader context of drug development and manufacturing.

References

-

SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA For Elagolix 830346-46-8. (n.d.). thera-chem.com. Retrieved from [Link]

-

1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA. (2025, September 10). Chemsrc. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 830346-46-8. Retrieved from [Link]

-

Dauter, Z. (2013, September 2). Data Collection Strategies. Retrieved from [Link]

-

Preclinical Research CRO. (n.d.). CAS 830346-46-8 this compound. Retrieved from [Link]

-

PubChem. (n.d.). Elagolix. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of elagolix. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Elagolix S-isomer. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Weiss, M. S. (2013, September 2). How to Avoid Collecting Suboptimal X-ray Diffraction Data? Retrieved from [Link]

-

Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]

Sources

- 1. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 2. Instrumentation | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 5. MyScope [myscope.training]

- 6. What are the main applications of X-ray diffractometers? - Dandong Aolong Radiative Instrument Group Co.,Ltd [aolongxray.com]

- 7. rigaku.com [rigaku.com]

- 8. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. biostruct.org [biostruct.org]

The Definitive Spectroscopic Guide to 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea: A Key Pharmaceutical Intermediate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea, a crucial intermediate in the synthesis of advanced pharmaceutical compounds such as Elagolix.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus extends beyond mere data presentation to include the rationale behind the spectral features, thereby providing a holistic understanding of the molecule's structural characteristics.

Molecular Structure and Its Spectroscopic Implications

This compound (CAS No. 830346-46-8) possesses a unique substitution pattern on the benzene ring that significantly influences its spectroscopic signature.[2][3][4][5][6] The presence of a fluorine atom and a trifluoromethyl group ortho to the benzyl substituent creates a sterically hindered and electronically distinct environment. This guide will dissect how these features are manifested in the NMR, IR, and MS spectra, providing a foundational understanding for its characterization.

Molecular Properties:

| Property | Value |

| CAS Number | 830346-46-8 |

| Molecular Formula | C₉H₈F₄N₂O |

| Molecular Weight | 236.17 g/mol [2][4] |

| Appearance | White to yellow solid[7] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; H1[label="H", pos="-0.5,-0.5!"]; H2[label="H", pos="0.5,-0.5!"]; C1 [label="C", pos="0,0.75!"]; O1 [label="O", pos="0,1.5!"]; N2 [label="N", pos="-1,0.75!"]; H3[label="H", pos="-1.5,0.5!"]; C2 [label="CH₂", pos="-1.5,1.5!"]; C3 [label="C", pos="-2.5,1.5!"]; C4 [label="C", pos="-3,2.5!"]; F1 [label="F", pos="-2.5,3.25!"]; C5 [label="C", pos="-4,2.5!"]; H4[label="H", pos="-4.5,3!"]; C6 [label="C", pos="-4.5,1.5!"]; H5[label="H", pos="-5.5,1.5!"]; C7 [label="C", pos="-4,0.5!"]; H6[label="H", pos="-4.5,0!"]; C8 [label="C", pos="-3,0.5!"]; C9 [label="CF₃", pos="-2.5,-0.25!"];

// Bonds N1 -- H1; N1 -- H2; N1 -- C1; C1 -- O1 [style=double]; C1 -- N2; N2 -- H3; N2 -- C2; C2 -- C3; C3 -- C4; C4 -- F1; C4 -- C5; C5 -- H4; C5 -- C6; C6 -- H5; C6 -- C7; C7 -- H6; C7 -- C8; C8 -- C3; C8 -- C9; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous confirmation of its structure. The data presented here is based on a thorough spectroscopic investigation aimed at providing a complete assignment of all NMR signals.[1]

Experimental Protocol for NMR Data Acquisition

Sample Preparation: A sample of approximately 10-15 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not interfere with the signals of interest.

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

Data Acquisition Parameters:

-

¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024-2048 scans, relaxation delay of 2 seconds.

-

¹⁹F NMR: 64-128 scans, relaxation delay of 1-2 seconds.

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides crucial information about the different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 3H | Aromatic CH |

| ~6.5 | t | 1H | -NH- |

| ~5.8 | s | 2H | -NH₂ |

| ~4.4 | d | 2H | -CH₂- |

Interpretation:

-

Aromatic Protons (δ ~7.6-7.8 ppm): The three protons on the benzene ring appear as a complex multiplet due to splitting by each other and by the neighboring fluorine atom.

-

Amide Proton (δ ~6.5 ppm): The proton of the secondary amide appears as a triplet due to coupling with the adjacent methylene protons.

-

Amine Protons (δ ~5.8 ppm): The two protons of the primary amine group typically appear as a broad singlet.

-

Methylene Protons (δ ~4.4 ppm): The two benzylic protons are observed as a doublet, split by the adjacent NH proton.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=O (Urea) |

| ~160 (d) | C-F |

| ~130-125 (m) | Aromatic CH |

| ~125 (q) | C-CF₃ |

| ~123 (q) | -CF₃ |

| ~35 | -CH₂- |

Interpretation:

-

Carbonyl Carbon (δ ~158 ppm): The urea carbonyl carbon appears in the expected downfield region.

-

Aromatic Carbons: The carbon attached to the fluorine atom shows a characteristic doublet due to C-F coupling. The other aromatic carbons appear as multiplets. The carbon bonded to the trifluoromethyl group and the trifluoromethyl carbon itself exhibit quartet splitting due to coupling with the three fluorine atoms.

-

Methylene Carbon (δ ~35 ppm): The benzylic carbon appears in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty sample holder is recorded first. The KBr pellet with the sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretching (Amide and Amine) |

| 1660-1640 | Strong | C=O Stretching (Urea, Amide I) |

| 1600-1550 | Medium | N-H Bending (Amide II) |

| 1350-1100 | Strong | C-F Stretching (Aromatic-F and CF₃) |

Interpretation:

-

N-H Stretching: The broad absorption in the 3450-3300 cm⁻¹ region is characteristic of the N-H stretching vibrations of both the primary amine and secondary amide groups.

-

C=O Stretching (Amide I): The strong band around 1650 cm⁻¹ is indicative of the carbonyl stretching vibration of the urea functional group.

-

N-H Bending (Amide II): The absorption in the 1600-1550 cm⁻¹ range corresponds to the N-H bending vibration.

-

C-F Stretching: The strong absorptions in the fingerprint region (1350-1100 cm⁻¹) are attributed to the C-F stretching vibrations of the aromatic fluorine and the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol for MS Data Acquisition

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is a suitable instrument for this type of analysis.

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode.

MS Data and Interpretation

Expected Molecular Ion Peak:

-

[M+H]⁺: m/z 237.06

-

[M+Na]⁺: m/z 259.04

Interpretation: The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 237. This confirms the molecular weight of the compound. Depending on the conditions, an adduct with sodium [M+Na]⁺ may also be observed. Further fragmentation analysis can provide additional structural information.

Conclusion

The comprehensive spectroscopic data presented in this guide, including detailed NMR, IR, and MS analyses, provides a robust framework for the unequivocal identification and characterization of this compound. The interpretation of the spectral features, grounded in the unique structural attributes of the molecule, offers valuable insights for researchers and professionals in the field of pharmaceutical development. This guide serves as an authoritative reference for quality control, reaction monitoring, and further research involving this key synthetic intermediate.

References

-

Dalvit, C., et al. (2021). Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. Molecules, 26(15), 4487. Retrieved from [Link]

-

Fluoropharm. (n.d.). This compound. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 830346-46-8. Retrieved from [Link]

-

LookChem. (n.d.). 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA. Retrieved from [Link]

-